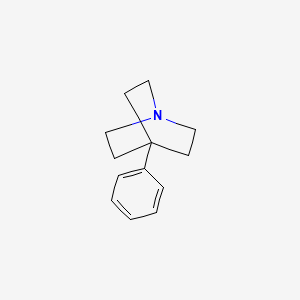
4'-Nitromethopholin
Übersicht
Beschreibung
4’-Nitromethopholine is a chemical compound known for its potent analgesic properties. It is an isoquinoline derivative and is structurally related to the non-opioid alkaloid papaverine.
Wissenschaftliche Forschungsanwendungen
4’-Nitromethopholine has diverse applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an analgesic agent, with research indicating it could be significantly more potent than codeine.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other pharmacologically active molecules.
Biological Studies: Its unique structure makes it a valuable tool for investigating biological processes and developing new therapeutic agents.
Wirkmechanismus
Target of Action
4’-Nitromethopholine, also known as 1-(4-nitrophenethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, is an opioid analgesic drug . The primary targets of 4’-Nitromethopholine are opioid receptors, which play a crucial role in pain perception and analgesia .
Mode of Action
4’-Nitromethopholine interacts with its opioid receptor targets by binding to them and activating them . This activation results in a decrease in the perception of pain, providing analgesic effects .
Biochemical Pathways
It is known that opioids like 4’-nitromethopholine generally work by modulating the activity of neurotransmitters in the central nervous system . This modulation can affect various downstream effects, including changes in the perception of pain .
Pharmacokinetics
It is known that the compound has a high potency, being around 20 times the potency of codeine . This suggests that it may have good bioavailability and effective distribution within the body.
Result of Action
The molecular and cellular effects of 4’-Nitromethopholine’s action primarily involve the modulation of pain perception. By activating opioid receptors, 4’-Nitromethopholine can decrease the perception of pain, providing analgesic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitromethopholine involves the nitration of metopholine. The process typically includes the following steps:
Nitration Reaction: Metopholine is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 4’ position.
Reaction Conditions: The reaction is carried out in a suitable solvent, often methylene chloride, at controlled temperatures ranging from -20°C to 50°C.
Industrial Production Methods: Industrial production of 4’-Nitromethopholine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of metopholine are subjected to nitration using industrial-grade nitric and sulfuric acids.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity 4’-Nitromethopholine.
Analyse Chemischer Reaktionen
4’-Nitromethopholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Potassium ethoxide, sodium methoxide.
Major Products:
Reduction Product: 4’-Aminomethopholine.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
4’-Nitromethopholine is unique due to its high potency and specific structural modifications. Similar compounds include:
Metopholine: The parent compound, which lacks the nitro group and is less potent.
4’-Chloromethopholine: A derivative with a chloro group instead of a nitro group, which is less potent than 4’-Nitromethopholine.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-21-11-10-15-12-19(25-2)20(26-3)13-17(15)18(21)9-6-14-4-7-16(8-5-14)22(23)24/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDKLHCXDUACLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)[N+](=O)[O-])OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80981186 | |
| Record name | 6,7-Dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80981186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63937-57-5 | |
| Record name | 4'-Nitromethopholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063937575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80981186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-NITROMETHOPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JU2L138Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















